molecular formula C14H13N3O2S B5578431 methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate

methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate

Cat. No.: B5578431
M. Wt: 287.34 g/mol
InChI Key: DWZLBWQNMNGXIJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate, also known as MPACB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of thiosemicarbazones and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate and its derivatives are instrumental in the synthesis of various heterocyclic systems. For example, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and other complex structures through a series of reactions starting from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Electrochemical and Spectroelectrochemical Characterization

This compound derivatives have been explored for their electrochemical properties. For instance, a study on a pyrrole derivative linked to Methyl Red azo dye highlighted its potential for electrochromic applications. The synthesized compound displayed distinct electrochromic properties, such as chromatic contrast and switching time, which could be beneficial for developing pH sensors and other electrochromic devices (Almeida et al., 2017).

Corrosion Inhibition

Research has also delved into the use of compounds with pyridine rings, similar to this compound, for corrosion inhibition. A study demonstrated that a Schiff base derivative with multiple pyridine and benzene rings effectively inhibited corrosion in a hydrochloric acid environment, showcasing the potential of such compounds in protecting metals against corrosion (Ji et al., 2016).

Antitumor Activity

Compounds structurally related to this compound have been investigated for their antitumor properties. For instance, the synthesis and biological evaluation of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles revealed promising antineoplastic capabilities. These compounds were tested for their antitumor activity in vitro and in vivo, indicating their potential as new classes of antineoplastic agents (Nguyen et al., 1990).

Properties

IUPAC Name

methyl 4-(pyridin-2-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-13(18)10-5-7-11(8-6-10)16-14(20)17-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZLBWQNMNGXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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